![molecular formula C33H28O7S B1474366 p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside CAS No. 352438-38-1](/img/structure/B1474366.png)
p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside
Overview
Description
P-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside is a useful thioglycoside building block in the synthesis of oligoarabinofuranosides . Furanose residues are important constituents of glycoconjugates of many bacterial, parasitical, fungal, and plant species . This compound plays a significant role in the cell wall composition of several organisms, including well-known human pathogens such as Mycobacterium tuberculosis, Mycobacterium leprae, and Mycobacterium ulcerans .
Scientific Research Applications
Synthesis of Oligoarabinofuranosides
This compound is a useful thioglycoside building block in the synthesis of oligoarabinofuranosides . Oligoarabinofuranosides are important constituents of glycoconjugates of many bacterial, parasitical, fungal, and plant species .
Research on Mycobacteria
The compound has been used in research on mycobacteria, which includes species like Mycobacterium tuberculosis, Mycobacterium leprae, and Mycobacterium ulcerans . These bacteria have cell walls composed, in large part, of two polysaccharides, arabinogalactan, and lipoarabinomannan; a major component of both these molecules is a D-arabinofuranan moiety .
Carbohydrate Chemistry
It’s also used in carbohydrate chemistry, particularly in the development of synthetic methods . This compound is a part of various synthetic protocols and is used in the preparation of other complex molecules .
properties
IUPAC Name |
[(2R,3R,4S,5R)-3,4-dibenzoyloxy-5-(4-methylphenyl)sulfanyloxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28O7S/c1-22-17-19-26(20-18-22)41-33-29(40-32(36)25-15-9-4-10-16-25)28(39-31(35)24-13-7-3-8-14-24)27(38-33)21-37-30(34)23-11-5-2-6-12-23/h2-20,27-29,33H,21H2,1H3/t27-,28-,29+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCPBCAUAAHJGN-NBJHOTSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@@H]2[C@H]([C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolyl 2,3,5-tri-O-benzoyl-1-thio-alpha-D-arabinofuranoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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